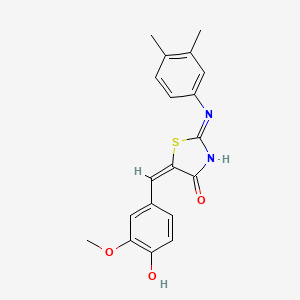

(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

Descripción general

Descripción

The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a synthetic organic molecule characterized by its unique thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one typically involves a multi-step process:

Formation of Thiazolidinone Core: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Schiff Base Formation: The thiazolidinone intermediate is then reacted with an aromatic aldehyde (in this case, 4-hydroxy-3-methoxybenzaldehyde) to form a Schiff base. This step is typically performed under reflux conditions in an ethanol solvent.

Final Condensation: The Schiff base is then condensed with 3,4-dimethylaniline under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Análisis De Reacciones Químicas

Photochemical [2+2] Cycloaddition

Irradiation with blue light (465 nm) induces [2+2] photocycloaddition of the exocyclic C=C bonds, forming dispirocyclobutanes.

| Reaction Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|

| CH₂Cl₂, 465 nm | Dispirocyclobutane ε-isomer | >90% | High (ε-isomer dominant) |

| MeOH, BF₃·OEt₂ | Monospirocyclobutane | 85–92% | Full stereoselectivity |

Mechanism :

-

Photoexcitation promotes diradical formation at the C=C bonds.

-

Stereoselective coupling occurs due to minimized steric hindrance in the ε-configuration .

Ring-Opening Reactions

Treatment with NaOMe/MeOH or BF₃·OEt₂/MeOH cleaves the thiazolidinone ring:

-

Base-mediated : Generates 4,5-dihydrothiazoles (e.g., 5 , 6 ) via intramolecular S-attack .

-

Acid-mediated : Produces thioamide-esters (e.g., 4 ) by methanolysis of one thiazolidinone ring .

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Target compound | BF₃·OEt₂/MeOH | Thioamide-ester derivative | 78% |

Nucleophilic Substitution

The imino group (C=N) undergoes substitution with amines or thiols:

Biological Activity and Target Interactions

-

Antimicrobial activity : Correlates with the 4-hydroxy-3-methoxybenzylidene group’s ability to disrupt bacterial membranes.

-

Anticancer potential : The thiazolidinone core inhibits kinases via H-bonding with ATP-binding domains .

Comparative Reactivity of Analogues

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazolidinone ring is known to contribute to these bioactivities.

Medicine

In medicine, research focuses on its potential therapeutic applications. Studies have shown that derivatives of thiazolidinones exhibit promising anti-inflammatory and analgesic properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mecanismo De Acción

The mechanism by which (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one exerts its effects is primarily through interaction with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparación Con Compuestos Similares

Similar Compounds

- (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxybenzylidene)thiazolidin-4-one

- (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-methoxybenzylidene)thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety. This dual substitution can enhance its biological activity and provide additional sites for chemical modification, making it a valuable compound for further research and development.

Actividad Biológica

The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential applications in medicinal chemistry.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are characterized by their unique heterocyclic structure, which allows for various substitutions that can enhance their biological activity. The modifications at positions 2, 3, and 5 of the thiazolidin-4-one ring system can lead to compounds with specific pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .

1. Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For example:

- A series of thiazolidin-4-one derivatives showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), with IC50 values as low as 0.31 µM .

- Mechanistic studies indicated that these compounds induce apoptosis through both extrinsic and intrinsic pathways in cancer cells .

2. Anti-inflammatory Activity

Thiazolidin-4-one derivatives have also been evaluated for their anti-inflammatory properties:

- Compounds were tested using the carrageenan-induced paw edema model in mice, demonstrating significant inhibition of inflammation compared to standard anti-inflammatory drugs .

- The compounds exhibited dual action by inhibiting COX and LOX pathways, which are crucial in the inflammatory response .

3. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been widely reported:

- In vitro studies revealed that these compounds possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin and ketoconazole .

- The structure-activity relationship (SAR) analysis indicated that specific substituents significantly enhance antimicrobial potency .

4. Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases:

- Thiazolidin-4-one derivatives have shown promising results in scavenging free radicals and reducing lipid peroxidation, with some compounds exhibiting EC50 values lower than those of established antioxidants like vitamin C .

Case Studies and Research Findings

Propiedades

IUPAC Name |

(5E)-2-(3,4-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11-4-6-14(8-12(11)2)20-19-21-18(23)17(25-19)10-13-5-7-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFZGTOJHCIEOM-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.